molecular formula C15H15N3O3 B5279268 2-{[(2-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE

2-{[(2-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE

Cat. No.: B5279268
M. Wt: 285.30 g/mol
InChI Key: GZFSQWUVQVDCRN-UHFFFAOYSA-N
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Description

2-{[(2-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE is a chemical compound with a complex structure that includes a benzamide core substituted with a methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the reaction of 2-methoxyaniline with a benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{[(2-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 2-position can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs.

Properties

IUPAC Name

2-[(2-methoxyphenyl)carbamoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-13-9-5-4-8-12(13)18-15(20)17-11-7-3-2-6-10(11)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFSQWUVQVDCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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